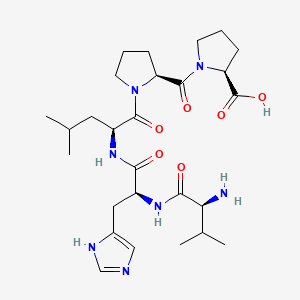

L-Proline, 1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

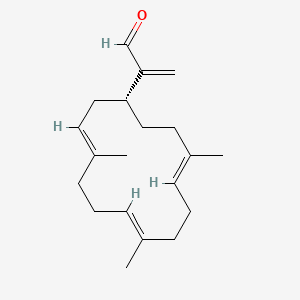

L-Proline, 1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)- est un composé peptidique complexe. Les peptides sont de courtes chaînes d'acides aminés liés par des liaisons peptidiques et jouent des rôles cruciaux dans les processus biologiques. Ce composé particulier est composé de plusieurs acides aminés, notamment la L-Proline, la L-Valine, la L-Histidine et la L-Leucine.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de peptides aussi complexes implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus implique :

Activation des acides aminés : Utilisation de réactifs comme les carbodiimides (par exemple, DCC) pour activer le groupe carboxyle.

Couplage : L'acide aminé activé réagit avec le groupe amine de la chaîne peptidique croissante.

Déprotection : Élimination des groupes protecteurs des acides aminés pour permettre d'autres réactions.

Méthodes de production industrielle

La production industrielle de peptides utilise souvent des synthétiseurs peptidiques automatisés, qui rationalisent le processus de SPPS. Ces machines peuvent gérer plusieurs réactions simultanément, ce qui augmente l'efficacité et le rendement.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Les peptides peuvent subir une oxydation, en particulier au niveau des résidus de méthionine et de cystéine.

Réduction : Les ponts disulfure dans les peptides peuvent être réduits en thiols libres.

Substitution : Les résidus d'acides aminés dans les peptides peuvent être substitués par d'autres acides aminés par mutagénèse dirigée.

Réactifs et conditions courants

Agents oxydants : Peroxyde d'hydrogène, acide performique.

Agents réducteurs : Dithiothréitol (DTT), β-mercaptoéthanol.

Réactifs de substitution : Kits de mutagénèse dirigée.

Produits principaux

Les produits principaux de ces réactions dépendent des acides aminés spécifiques impliqués. Par exemple, l'oxydation de la méthionine produit de la méthionine sulfoxyde.

Applications de la recherche scientifique

Chimie

Des peptides comme la L-Proline, 1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)- sont utilisés pour étudier la structure et la fonction des protéines.

Biologie

Ils servent de modèles pour comprendre le repliement et les interactions des protéines.

Médecine

Les peptides sont étudiés pour leurs utilisations thérapeutiques, par exemple dans les systèmes de délivrance de médicaments et comme traitements potentiels des maladies.

Industrie

Les peptides sont utilisés dans le développement de cosmétiques et comme additifs dans les produits alimentaires.

Mécanisme d'action

Le mécanisme d'action des peptides implique leur interaction avec des cibles moléculaires spécifiques, telles que des récepteurs ou des enzymes. Ces interactions peuvent moduler les voies biologiques, entraînant divers effets physiologiques.

Applications De Recherche Scientifique

Chemistry

Peptides like L-Proline, 1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)- are used in studying protein structure and function.

Biology

They serve as models for understanding protein folding and interactions.

Medicine

Peptides are explored for therapeutic uses, such as in drug delivery systems and as potential treatments for diseases.

Industry

Peptides are used in the development of cosmetics and as additives in food products.

Mécanisme D'action

The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to various physiological effects.

Comparaison Avec Des Composés Similaires

Composés similaires

- L-Proline, 1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-amide

- This compoundester méthylique

Unicité

L'unicité de la L-Proline, 1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)- réside dans sa séquence spécifique d'acides aminés, qui détermine sa structure et sa fonction.

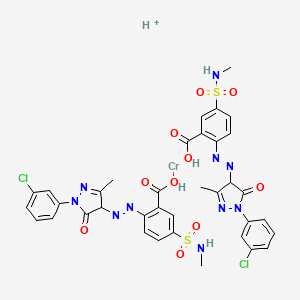

Propriétés

Numéro CAS |

121305-24-6 |

|---|---|

Formule moléculaire |

C27H43N7O6 |

Poids moléculaire |

561.7 g/mol |

Nom IUPAC |

(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C27H43N7O6/c1-15(2)11-19(25(37)33-9-5-7-20(33)26(38)34-10-6-8-21(34)27(39)40)32-23(35)18(12-17-13-29-14-30-17)31-24(36)22(28)16(3)4/h13-16,18-22H,5-12,28H2,1-4H3,(H,29,30)(H,31,36)(H,32,35)(H,39,40)/t18-,19-,20-,21-,22-/m0/s1 |

Clé InChI |

IUHQCDZLRCFCJM-YFNVTMOMSA-N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](C(C)C)N |

SMILES canonique |

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)C)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.